molecular formula C18H12BrClFN3O4S2 B11424245 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B11424245
M. Wt: 532.8 g/mol
InChI Key: LEHJKXJBQMNLIZ-UHFFFAOYSA-N
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Description

“2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide” is a complex organic compound that features a combination of sulfonyl, pyrimidinyl, thio, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinyl core, followed by the introduction of the sulfonyl and thio groups, and finally the acetamide moiety. Common reagents used in these steps include bromine, chlorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups provide multiple sites for further chemical modifications.

Biology

In biological research, the compound might be investigated for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide

Uniqueness

The uniqueness of “2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine atoms, along with the sulfonyl and thio groups, could result in distinct physicochemical properties and interactions with biological targets.

Properties

Molecular Formula

C18H12BrClFN3O4S2

Molecular Weight

532.8 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C18H12BrClFN3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-11-3-6-14(21)13(20)7-11/h1-8H,9H2,(H,23,25)(H,22,24,26)

InChI Key

LEHJKXJBQMNLIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl)Br

Origin of Product

United States

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